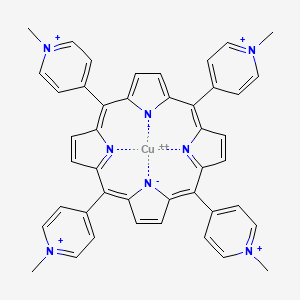
CuTMPyP4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II) is a copper coordination entity.
科学研究应用
Interaction with G-Quadruplex DNA Structures
G-Quadruplexes Overview
G-quadruplexes (G4s) are secondary structures formed in nucleic acids that are rich in guanine. These structures play critical roles in biological processes such as gene regulation and telomere maintenance. CuTMPyP4 has been extensively studied for its ability to interact with and stabilize or destabilize G4s, making it a valuable tool in understanding G4 dynamics.
Stabilizing and Destabilizing Effects
Research indicates that this compound can both stabilize and destabilize G-quadruplex structures depending on the specific conditions and concentrations used. For instance, studies have shown that at certain concentrations, this compound effectively disrupts the formation of G4 structures, leading to enhanced translation of specific mRNA transcripts in cellular models .
In a comparative study involving various metal complexes, this compound exhibited a lesser stabilizing effect on G4 structures compared to other metal derivatives like ZnTMPyP4, which showed significant stabilization properties . This variability highlights the importance of metal coordination in modulating the behavior of porphyrins in biological systems.
Therapeutic Applications
Potential Anti-Cancer Properties
this compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to interact with G-quadruplexes makes it a candidate for targeting telomeric DNA in cancer cells, which often rely on these structures for unchecked proliferation.
Studies have demonstrated that this compound can enhance the efficacy of certain chemotherapeutic agents by disrupting G4 structures associated with oncogenes. This disruption can lead to decreased expression of oncogenes and increased sensitivity of cancer cells to treatment .
Neurodegenerative Disease Research
Recent findings suggest that this compound may also play a role in neurodegenerative disease research. By targeting specific G-quadruplexes associated with diseases such as Huntington's disease, researchers are exploring how this compound can modulate gene expression linked to neurodegeneration .
Biosensing Applications
Fluorescent Probes
this compound has been utilized as a fluorescent probe for detecting nucleic acid structures due to its intrinsic photophysical properties. Its ability to bind selectively to G-quadruplexes allows for the development of sensitive biosensors capable of detecting specific DNA sequences associated with various diseases.
Recent studies have showcased the use of this compound in surface-enhanced Raman scattering (SERS) applications, where it serves as an effective label for enhancing signal detection in complex biological samples . This technology holds promise for early disease diagnosis and monitoring.
Comparative Data on Metal Complexes
The following table summarizes the stabilizing effects of various metal complexes on G-quadruplex structures compared to this compound:
| Metal Complex | Stabilizing Effect (ΔTm) | Comments |
|---|---|---|
| This compound | +4.7 °C | Moderate stabilizing effect |
| ZnTMPyP4 | +13.5 °C | Strong stabilizing effect |
| PtTMPyP4 | -2.9 °C | Slight destabilizing effect |
属性
分子式 |
C44H36CuN8+4 |
|---|---|
分子量 |
740.4 g/mol |
IUPAC 名称 |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChI 键 |
IWBZPROSINYBFE-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |
同义词 |
copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin CuTMpyP(4) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















